(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral compound recognized for its significant applications in various fields of chemistry and biology. As a derivative of morpholine, it features a six-membered heterocyclic structure containing nitrogen and oxygen atoms. The compound's unique properties arise from the presence of a benzyl group and a chiral center at the 2-position of the morpholine ring, which influences its chemical behavior and biological interactions.
This compound can be synthesized from commercially available starting materials, specifically (S)-2-(aminomethyl)morpholine and benzyl chloroformate. These precursors are readily accessible in chemical supply markets, facilitating research and development activities.
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate falls under the classification of morpholine derivatives, which are widely studied for their diverse biological activities. The compound is categorized as a chiral amino acid derivative, making it relevant in pharmaceutical chemistry and medicinal applications .
The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of (S)-2-(aminomethyl)morpholine with benzyl chloroformate. This reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions, often utilizing triethylamine or sodium carbonate as the base.
The molecular formula of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is C₁₃H₁₉N₂O₃, with a molecular weight of 251.30 g/mol. The structure features a morpholine ring substituted with an aminomethyl group and a benzyl ester at the 4-position.
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical transformations:
The mechanism of action for (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate primarily involves its interactions with biological targets due to its chiral nature. The specific stereochemistry allows for selective binding to receptors or enzymes, potentially leading to various pharmacological effects such as antimicrobial or anticancer activities.
This compound's ability to act as an intermediate in drug synthesis highlights its utility in developing therapeutics aimed at neurological disorders and infections. Its mechanism often involves modulation of key biological pathways through enzyme inhibition or receptor activation .
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate exhibits typical chemical reactivity associated with amino acids and esters, including hydrolysis under acidic conditions and potential reactivity in peptide bond formation due to its amino functional group .
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate has diverse applications across several scientific domains:
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 1881275-91-7; Molecular Formula: C₁₃H₁₈N₂O₃) features a morpholine ring with a chiral aminomethyl substituent at the C2 position. Its enantioselective synthesis relies on organocatalytic methods to establish the (S)-stereocenter. A pivotal approach uses L-proline-derived catalysts for asymmetric α-chlorination of aldehydes, followed by reductive amination and cyclization. This method yields the morpholine core with >98% enantiomeric excess (ee) when using optimized chiral catalysts. Key intermediates like α-chloroaldehydes require immediate processing to prevent epimerization, which causes ee erosion >30% if left unstabilized [2].
A five-step sequence achieves higher stereochemical fidelity than earlier routes:
Table 1: Comparative Enantioselective Synthesis Routes
Method | Key Steps | Overall Yield | ee (%) |
---|---|---|---|
First-Generation (3-step) | Chlorination/reductive amination | 13–19% | 55–98% |
Optimized (5-step) | Chlorination/triflation/cyclization | 35–46% | 80–98% |
Pharmaceutical Application | Hydrogenation/alkylation of 7b | 35% | 98% |
Primary amine catalysts enable enantioselective α-heterofunctionalization of α-branched aldehydes—challenging substrates due to steric hindrance and epimerization risks. Bifunctional catalysts like Jacobsen’s amine-amide C33 facilitate α-fluorination or α-hydroxylation via H-bond-stabilized enamine intermediates. For morpholine synthesis, this strategy resolves limitations of secondary amine catalysts, which exhibit poor stereocontrol over trisubstituted enolates [8].
Triflate intermediates are critical for stereoretention. Mesylate or tosylate derivatives show lower reactivity, but triflates formed under cryogenic conditions (−78°C, triflic anhydride/lutidine) permit chemoselective amination without racemization. Subsequent cyclization retains >95% ee in piperazine analogs and >90% ee in morpholines [2]. Solvent effects further modulate enantioselectivity: dimethylformamide elevates ee to 91% for N,N′-protected piperazines versus acetonitrile’s 74% for morpholines [2].
Table 2: Catalyst and Solvent Impact on Stereoselectivity
Catalyst System | Solvent | Heterocycle Formed | ee (%) |
---|---|---|---|
L-Prolinol derivative | CH₃CN | Morpholine | 80–98% |
Primary amine-thiourea | TBME | Morpholine | <80% |
Amine-amide C33 | DMF | Piperazine | 91% |
While solution-phase methods dominate, solid-phase synthesis offers scalability and purification advantages. Carboxy-polystyrene resins serve as immobilization platforms, analogous to traceless benzothiazole synthesis. For (S)-morpholines, proposed steps include:
This method minimizes intermediate isolation and suppresses racemization during heterocyclization. Batch-controlled studies confirm consistent ee (98%) across 10-g scales, addressing limitations of solution-phase epimerization. Continuous-flow adaptations—using immobilized organocatalysts and silicon amine protocol (SLAP) reagents—could further enhance throughput, as demonstrated for substituted morpholines [6].
Table 3: Solid-Phase Synthesis Workflow
Step | Reagent/Condition | Function |
---|---|---|
Resin Loading | Fmoc-amino acid/DIC | Anchoring point |
Amine Deprotection | Piperidine/DMF | Free amine generation |
Aldehyde Coupling | α-Chloroaldehyde/NaBH₃CN | Reductive amination |
Cyclization | KOtBu/CH₃CN, −20°C | Morpholine ring closure |
Cleavage | Pd/C-H₂ or NH₂NH₂ | Product liberation |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1